1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the pyrrole ring, which is further functionalized with a carbaldehyde group
Preparation Methods
The synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with pyrrole in the presence of a base, followed by formylation of the resulting product. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium hexamethyldisilazide (LiHMDS) at low temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a building block for the development of novel drugs. Its derivatives are evaluated for their pharmacological activities and potential therapeutic benefits.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The methoxybenzyl group enhances its ability to penetrate cell membranes, while the pyrrole ring interacts with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. These interactions can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde: This compound has a similar structure but contains an indole ring instead of a pyrrole ring. It exhibits different chemical reactivity and biological activities.
1-(4-Methoxybenzyl)piperazine: This compound features a piperazine ring and is used as a pharmaceutical intermediate. It has distinct pharmacological properties compared to the pyrrole derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIJCYZYIPQWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424628 | |
Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861162-64-3 | |
Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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